3-Vinyl-1,1'-biphenyl
Overview
Description
1,1’-Biphenyl, 3-ethenyl-: is an organic compound consisting of two benzene rings connected by a single bond, with an ethenyl group attached to the third carbon of one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
For instance, certain biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is moderately soluble . It’s also reported to be a CYP2C19 and CYP2C9 inhibitor .
Action Environment
The action of 3-Vinyl-1,1’-biphenyl can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it’s recommended to be stored in a dry environment at 2-8°C . Additionally, its solubility can impact its bioavailability and thus its action .
Biochemical Analysis
Biochemical Properties
1,1’-Biphenyl, 3-ethenyl- plays a significant role in biochemical reactions, particularly in the context of aromatic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted biphenyl derivatives . Additionally, it can participate in free radical reactions, where it interacts with radicals to form new compounds . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
1,1’-Biphenyl, 3-ethenyl- affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are essential for understanding how the compound modulates cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,1’-Biphenyl, 3-ethenyl- involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can form covalent bonds with active sites of enzymes, altering their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Biphenyl, 3-ethenyl- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products . Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1’-Biphenyl, 3-ethenyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound can lead to cellular damage, oxidative stress, and inflammation . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
1,1’-Biphenyl, 3-ethenyl- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of the compound is essential for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of 1,1’-Biphenyl, 3-ethenyl- within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it can be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . These interactions are crucial for understanding the compound’s pharmacokinetics.
Subcellular Localization
1,1’-Biphenyl, 3-ethenyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-ethenyl- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction involves coupling a boronic acid derivative with a halogenated biphenyl compound.
Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, 3-ethenyl- often involves large-scale catalytic processes . These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-ethenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Bromination: Bromine and iron(III) bromide.
Oxidation: Potassium permanganate.
Reduction: Hydrogen gas and palladium catalyst.
Major Products:
Bromination: Brominated biphenyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted biphenyl.
Scientific Research Applications
1,1’-Biphenyl, 3-ethenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
- 1,1’-Biphenyl, 4-ethenyl-
- 1,1’-Biphenyl, 2-ethenyl-
- 1,1’-Biphenyl, 4-vinyl-
Comparison: 1,1’-Biphenyl, 3-ethenyl- is unique due to the position of the ethenyl group on the third carbon of the biphenyl structure. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 3-ethenyl derivative may exhibit different steric and electronic effects compared to the 4-ethenyl or 2-ethenyl derivatives .
Properties
IUPAC Name |
1-ethenyl-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609489 | |
Record name | 3-Ethenyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38383-51-6 | |
Record name | 3-Ethenyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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